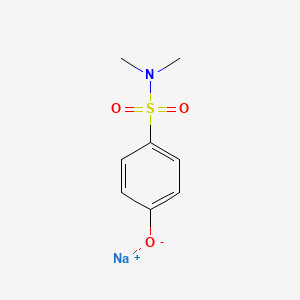
Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt is an organic compound with the molecular formula C8H10NNaO3S. This compound is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and two methyl groups attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the hydroxyl and dimethylamine groups. One common method involves the reaction of benzenesulfonyl chloride with N,N-dimethylhydroxylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process typically involves the use of automated systems to monitor and adjust reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance. By inhibiting these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N,4-dimethyl-
- Benzenesulfonamide, N-hydroxy-N,4-dimethyl-
- 4-amino-N,N-dimethyl-benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-, sodium salt is unique due to the presence of both hydroxyl and dimethylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
62314-89-0 |
|---|---|
Molecular Formula |
C8H10NNaO3S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;4-(dimethylsulfamoyl)phenolate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-9(2)13(11,12)8-5-3-7(10)4-6-8;/h3-6,10H,1-2H3;/q;+1/p-1 |
InChI Key |
BWYNIEAYFPLYCY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















